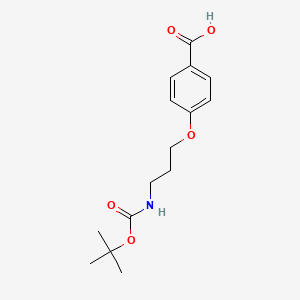
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid” is a chemical compound with the CAS Number: 174664-94-9 . It has a molecular weight of 295.34 .
Molecular Structure Analysis
The IUPAC Name of the compound is “4-{3-[(tert-butoxycarbonyl)amino]propoxy}benzoic acid” and its InChI Code is "1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18)" .Physical And Chemical Properties Analysis
The compound is in solid form . More specific physical and chemical properties are not available in the searched data.科学的研究の応用
Benzoic Acid and Its Derivatives in Gut Health
Research on benzoic acid has shown its potential to regulate gut functions due to its antibacterial and antifungal properties. Studies using piglet models have indicated that appropriate levels of benzoic acid could improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could damage gut health, highlighting the importance of dosage control in the application of benzoic acid derivatives for promoting gut health (Mao et al., 2019).
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and derivatives, have been widely used in industrial and commercial products to retard oxidative reactions. These compounds, including benzoic acid derivatives, have been detected in various environmental matrices and human samples, suggesting widespread exposure. The toxicity studies of SPAs indicate potential hepatic toxicity and endocrine-disrupting effects, with implications for the safety and environmental impact of these chemicals (Liu & Mabury, 2020).
Advanced Oxidation Processes for Pollutant Treatment
Benzoic acid and its derivatives have been studied in the context of advanced oxidation processes for the treatment of water pollutants. These studies focus on the degradation of major pollutants in wastewater, including benzoic acid, demonstrating the effectiveness of these processes in reducing chemical oxygen demand (COD) and the potential for environmental application (Garg & Prasad, 2017).
作用機序
Target of Action
Similar compounds have been used in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been implicated in the modulation of the prostaglandin e2 (pge2) pathway and the nicotinamide adenine dinucleotide (nad) salvage pathway .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its physicochemical properties, including its predicted boiling point of 473.9±25.0 °C and density of 1.163±0.06 g/cm3 .
Result of Action
Related compounds have been shown to inhibit the activity of the ep2 receptor and the enzyme nicotinamide phosphoribosyltransferase .
特性
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPCCYDKFTVWOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)
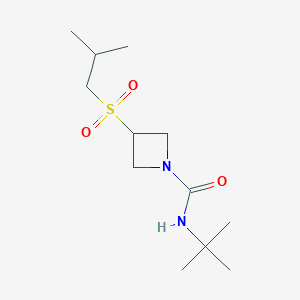
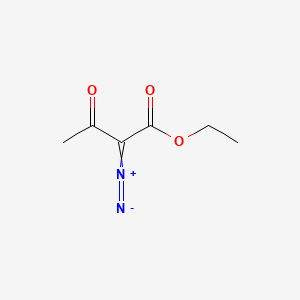
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)
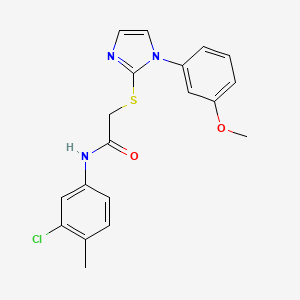
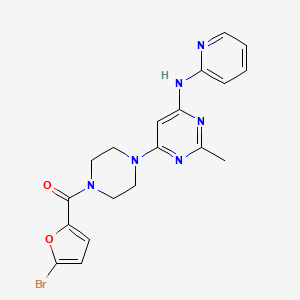
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
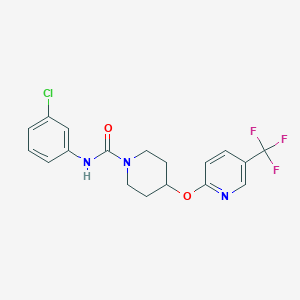
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)